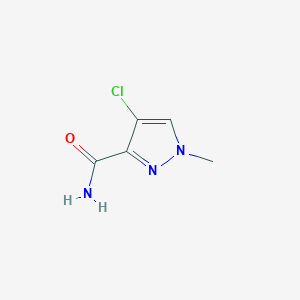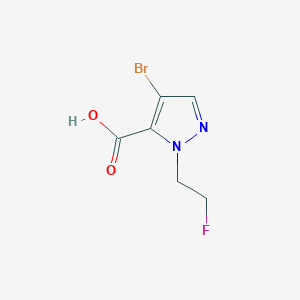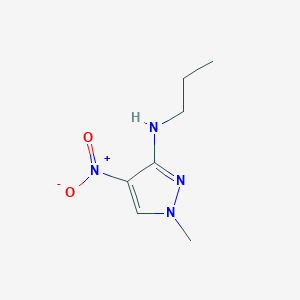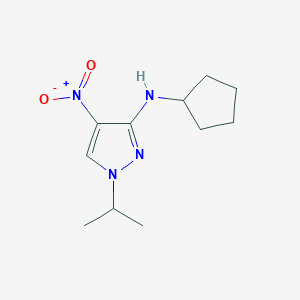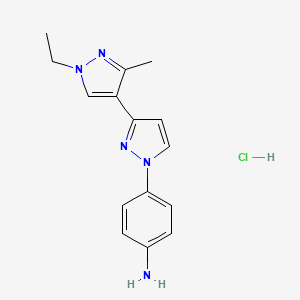
4-(1'-Ethyl-3'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1’-Ethyl-3’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline hydrochloride is a synthetic organic compound that belongs to the class of bipyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1’-Ethyl-3’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline hydrochloride typically involves the following steps:
Formation of the bipyrazole core: This can be achieved by the condensation of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Alkylation: The bipyrazole core is then alkylated using ethyl and methyl halides in the presence of a base such as potassium carbonate.
Amination: The alkylated bipyrazole is reacted with aniline under catalytic conditions to introduce the aniline moiety.
Hydrochloride formation: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(1’-Ethyl-3’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the bipyrazole core.
Reduction: Reduced forms of the bipyrazole core.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
4-(1’-Ethyl-3’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4-(1’-Ethyl-3’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(1’-Methyl-3’-ethyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline hydrochloride
- 4-(1’-Ethyl-3’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)phenol hydrochloride
Uniqueness
4-(1’-Ethyl-3’-methyl-1H,1’H-3,4’-bipyrazol-1-yl)aniline hydrochloride is unique due to its specific substitution pattern on the bipyrazole core and the presence of the aniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1431967-85-9 |
|---|---|
Molecular Formula |
C15H18ClN5 |
Molecular Weight |
303.79 |
IUPAC Name |
4-[3-(1-ethyl-3-methylpyrazol-4-yl)pyrazol-1-yl]aniline;hydrochloride |
InChI |
InChI=1S/C15H17N5.ClH/c1-3-19-10-14(11(2)17-19)15-8-9-20(18-15)13-6-4-12(16)5-7-13;/h4-10H,3,16H2,1-2H3;1H |
InChI Key |
ZYTJQMZUHIVXBS-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C2=NN(C=C2)C3=CC=C(C=C3)N.Cl |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NN(C=C2)C3=CC=C(C=C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


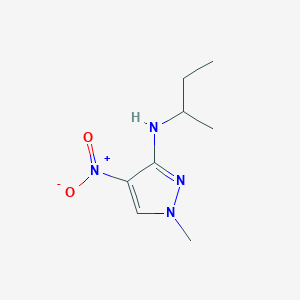
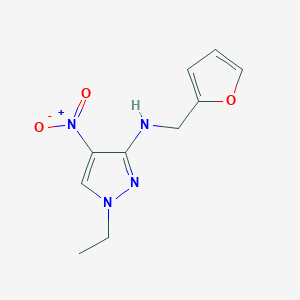
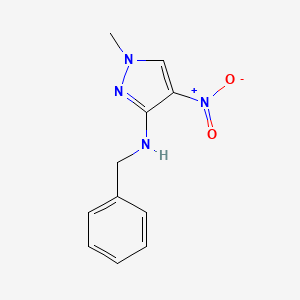

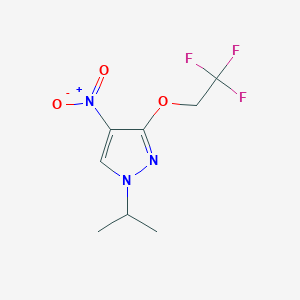
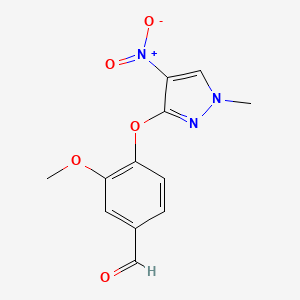
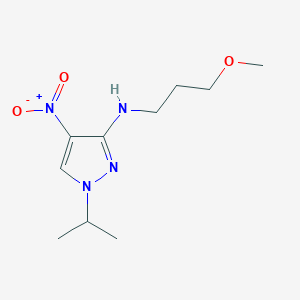
![1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B3047640.png)

![1-ethyl-N-[2-(3-methoxyphenyl)ethyl]-4-nitro-1H-pyrazol-3-amine](/img/structure/B3047643.png)
